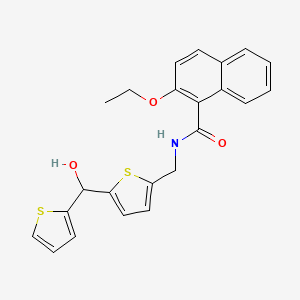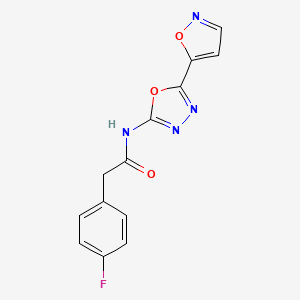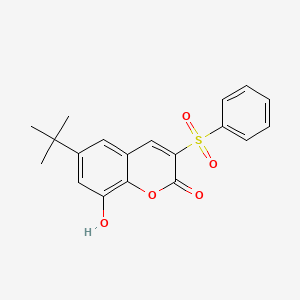
N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide, also known as MPAA, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. MPAA belongs to the class of azetidine carboxamide compounds and has been studied for its potential application in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide is not fully understood, but it has been proposed that the compound may exert its therapeutic effects by modulating various signaling pathways in cells. N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been shown to have various biochemical and physiological effects in cells and animal models. In cancer cells, N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been shown to induce cell cycle arrest and apoptosis, which may contribute to its anti-cancer properties. In animal models of Alzheimer's disease and Parkinson's disease, N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been shown to improve cognitive function and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide in lab experiments is its potential therapeutic properties in various diseases. N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been shown to have anti-cancer and neuroprotective effects, which may be useful in developing new therapies for these diseases. However, one limitation of using N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide in lab experiments is its potential toxicity and side effects. Further research is needed to determine the safety and efficacy of N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide in humans.
Direcciones Futuras
There are several future directions for research on N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide. One direction is to further investigate the mechanism of action of N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide and its potential therapeutic targets in various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide in animal models and humans to determine its safety and efficacy. Additionally, future research could focus on developing new derivatives of N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide with improved therapeutic properties and reduced toxicity.
Métodos De Síntesis
The synthesis of N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide involves the reaction between 3-methylphenylamine and 2-propan-2-ylbenzimidazole-1-carboxylic acid, followed by the addition of azetidine-1-carboxylic acid to form the final product. The synthesis of N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been reported in several scientific publications, and the compound has been synthesized using different methods.
Aplicaciones Científicas De Investigación
N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been studied for its potential therapeutic properties in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease and Parkinson's disease research, N-(3-Methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been studied for its potential neuroprotective effects.
Propiedades
IUPAC Name |
N-(3-methylphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-14(2)20-23-18-9-4-5-10-19(18)25(20)17-12-24(13-17)21(26)22-16-8-6-7-15(3)11-16/h4-11,14,17H,12-13H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEARLOUQSVIVEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate](/img/structure/B2660616.png)
![8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2660617.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2660620.png)


![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2660627.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(tert-butyl)urea](/img/structure/B2660629.png)

![2,2,2-trifluoroethyl N-[(4-sulfamoylphenyl)methyl]carbamate](/img/structure/B2660632.png)


![Piperidin-1-yl-[4-[2-(trifluoromethyl)pyridin-4-yl]morpholin-2-yl]methanone](/img/structure/B2660637.png)
![(5-Chlorothiophen-2-yl)(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2660638.png)